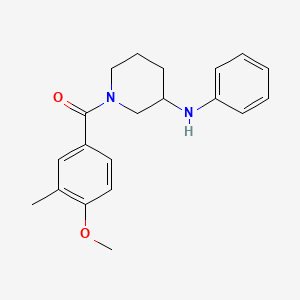![molecular formula C21H34N2O B3778704 2-[4-Cycloheptyl-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B3778704.png)
2-[4-Cycloheptyl-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol
Descripción general
Descripción
2-[4-Cycloheptyl-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a cycloheptyl group and a 2-methylphenylmethyl group
Métodos De Preparación
The synthesis of 2-[4-Cycloheptyl-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol typically involves multiple steps. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[4-Cycloheptyl-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the effects of piperazine derivatives on biological systems.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-Cycloheptyl-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to modulate pharmacokinetic properties, potentially affecting the compound’s absorption, distribution, metabolism, and excretion. The cycloheptyl and 2-methylphenylmethyl groups may enhance binding affinity and specificity to these targets .
Comparación Con Compuestos Similares
Similar compounds include other piperazine derivatives, such as:
Cetirizine: An antihistamine with a similar piperazine core but different substituents.
Aripiprazole: An antipsychotic with a piperazine ring and different functional groups.
Quetiapine: Another antipsychotic with a piperazine core.
Propiedades
IUPAC Name |
2-[4-cycloheptyl-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O/c1-18-8-6-7-9-19(18)16-22-13-14-23(17-21(22)12-15-24)20-10-4-2-3-5-11-20/h6-9,20-21,24H,2-5,10-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCZWUZBBUVJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)C3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-N',N'-dimethylbutanediamide](/img/structure/B3778624.png)

![2-{[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]methyl}nicotinic acid](/img/structure/B3778641.png)
![3-(2-ethoxyethyl)-1-(1-methyl-2-oxo-2-pyrrolidin-1-ylethyl)-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3778642.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B3778646.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-4-fluorobenzamide](/img/structure/B3778648.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-1-benzofuran-2-carboxamide](/img/structure/B3778669.png)
![[3-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B3778677.png)
![N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B3778692.png)
![methyl (2S,4S,5R)-1,2-dimethyl-4-[methyl-[(3-methylpyridin-4-yl)methyl]carbamoyl]-5-(2-methylphenyl)pyrrolidine-2-carboxylate](/img/structure/B3778701.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3778706.png)
![7-chloro-3-methyl-2-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B3778722.png)
![(3R)-1-[(1-{1-[(5-ethyl-3-thienyl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]-3-pyrrolidinamine bis(trifluoroacetate)](/img/structure/B3778730.png)
![(2S)-N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B3778735.png)
